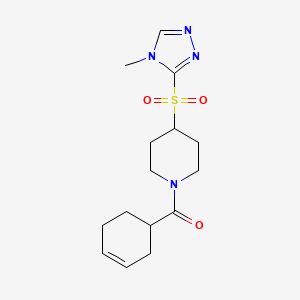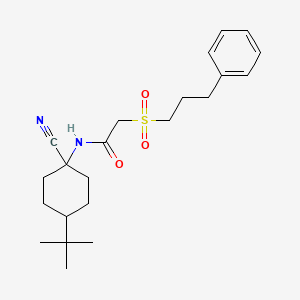
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide, often referred to as TBCA , is a synthetic compound with a complex structure. Let’s break down its components:
- N-(4-tert-butyl-1-cyanocyclohexyl) : This portion of the molecule contains a tert-butyl group, a cyano group, and a cyclohexyl ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity.
- 2-(3-phenylpropanesulfonyl)acetamide : This part includes a phenylpropanesulfonyl group attached to an acetamide moiety. The phenyl group contributes to the compound’s lipophilicity, while the sulfonyl group may play a role in its pharmacological properties.
Synthesis Analysis
The synthesis of TBCA involves several steps, including cyclization, acylation, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. Key reactions include:
- Cyclization : Formation of the cyclohexyl ring through intramolecular reactions.
- Acylation : Introduction of the acetamide group.
- Sulfonylation : Attachment of the phenylpropanesulfonyl group.
Molecular Structure Analysis
TBCA’s molecular formula is C~20~H~28~N~2~O~3~S~2~ . Its three-dimensional structure exhibits spatial arrangements that influence its interactions with biological targets. Computational studies and X-ray crystallography have provided insights into its conformation.
Chemical Reactions Analysis
TBCA’s chemical reactivity involves nucleophilic substitutions, acid-base reactions, and potential transformations of the sulfonyl group. Investigating its behavior under different conditions is crucial for understanding its stability and reactivity.
Physical And Chemical Properties Analysis
- Physical State : TBCA is typically a white crystalline solid.
- Melting Point : Approximately 150–160°C.
- Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).
- LogP (Partition Coefficient) : Indicates its lipophilicity.
- Stability : Sensitive to light and moisture; store in a dry, dark place.
Safety And Hazards
- Toxicity : Limited toxicity data available; handle with care.
- Hazardous Reactions : Avoid strong acids or bases.
- Environmental Impact : Dispose of properly; consider environmental implications.
Orientations Futures
- Biological Studies : Investigate TBCA’s effects on specific cellular pathways and disease models.
- Structural Modifications : Design analogs with improved pharmacokinetics and target selectivity.
- Clinical Trials : Evaluate TBCA’s therapeutic potential in relevant diseases.
: Source
: Source
: Source
Propriétés
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-21(2,3)19-11-13-22(17-23,14-12-19)24-20(25)16-28(26,27)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,19H,7,10-16H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHIVQXWPJLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#N)NC(=O)CS(=O)(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-(3-phenylpropanesulfonyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

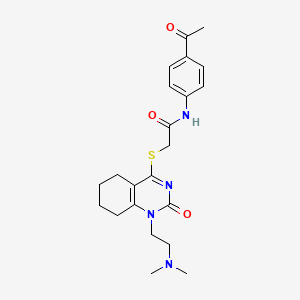
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2759753.png)
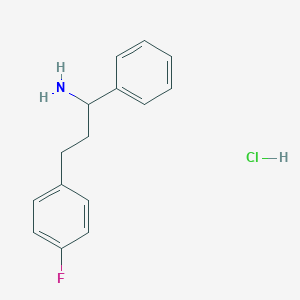
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2759755.png)
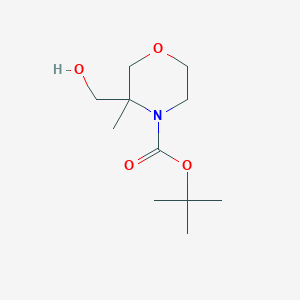
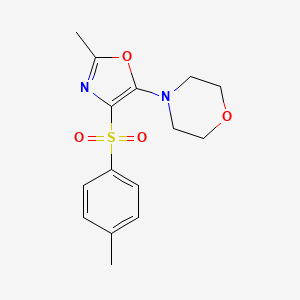
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)
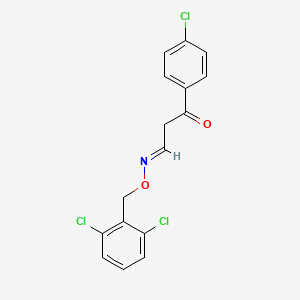
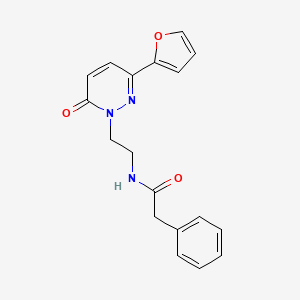
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2759764.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)
![1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2759768.png)
![8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2759771.png)
